![molecular formula C8H11N5S2 B2508162 N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide CAS No. 301164-89-6](/img/structure/B2508162.png)

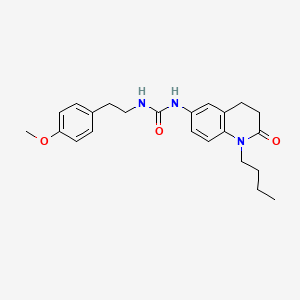

N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound has been synthesized in various studies. For instance, in one study, the ditopic ligand PyPzOAPz (N-[(Z)-[Amino(pyrazin-2-yl)methylidene]-5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carbohydrazonic acid) was synthesized by in situ condensation of methyl imino pyrazine-2-carboxylate with 5-methyl-1-(2-pyridyl) pyrazole-3-carbohydrazide .Molecular Structure Analysis

The molecular structure of the compound is characterized by a planar molecule . In the C=N-N=C fragment, the C=N distance is 1.3017 Å and the N-N distance is 1.403 Å .Chemical Reactions Analysis

The compound has been used in the synthesis of various clusters. For example, it was used to react with Mn(ClO4)2·6H2O to produce three pentanuclear Mn(II) clusters . The compound has also been used in the formation of a homoleptic [2 × 2] tetranuclear Cu4(II) grid .Scientific Research Applications

Structural Studies and Supramolecular Assemblies :

- A study by Artime et al. (2018) examined the molecular structures of compounds similar to the one , specifically focusing on their supramolecular assembly and crystal structures. This research provides insights into the structural characteristics of these compounds (Artime, Castiñeiras, García-Santos, & Saa, 2018).

Synthesis and Characterization :

- Research by Castiñeiras et al. (2014) detailed the synthesis and characterization of 2-pyrazineformamide thiosemicarbazones and their cyclization products. These findings are significant for understanding the chemical behavior and synthesis pathways of related compounds (Castiñeiras, García-Santos, Nogueiras, Rodríguez-González, & Rodríguez-Riobó, 2014).

Tuberculostatic Activity and Molecular Geometry :

- A study by Szczesio et al. (2011) explored the planarity of heteroaryldithiocarbazic acid derivatives, including those similar to the compound , and their tuberculostatic activity. This research offers insights into the relationship between molecular geometry and biological activity (Szczesio, Olczak, Gołka, Gobis, Foks, & Główka, 2011).

Magnetic Properties and DFT Calculations :

- Mandal et al. (2012) investigated the magnetic properties and conducted density functional theory calculations on complexes involving related compounds. This research contributes to the understanding of the magnetic behavior and theoretical aspects of these compounds (Mandal, Roy, Konar, Jana, Das, Ray, Gupta, Saha, El Fallah, Tercero, Butcher, Chatterjee, & Kar, 2012).

Reactions and Derivative Synthesis :

- Aly et al. (2018) described the reactions of N-substituted hydrazinecarbothioamides, related to the compound of interest, with other chemical agents, leading to the formation of various heterocyclic rings. This study provides valuable knowledge on the reactivity and potential for synthesizing derivatives (Aly, Hassan, Mohamed, El-Shaieb, Makhlouf, Bräse, & Nieger, 2018).

Coordination Chemistry and Supramolecular Interactions :

- García-Santos et al. (2016) focused on the synthesis of functionalized 1,2,4-triazole-5-thiones containing pyridine or pyrazine moieties and their coordination to HgII. This research highlights the coordination chemistry and supramolecular interactions of compounds related to the one (García-Santos, Castiñeiras, Rodríguez-Riobó, & Mahmoudi, 2016).

Properties

IUPAC Name |

methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5S2/c1-13(8(14)15-2)12-7(9)6-5-10-3-4-11-6/h3-5H,1-2H3,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLQWNQWHWJQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)SC)N=C(C1=NC=CN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=S)SC)/N=C(/C1=NC=CN=C1)\N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2508085.png)

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid](/img/structure/B2508092.png)

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)

![7-Bromo-1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2508096.png)

![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)

![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)